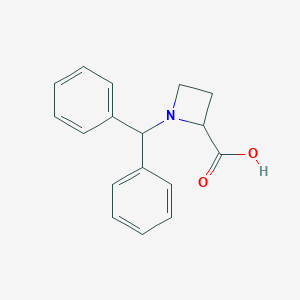![molecular formula C20H37NO3 B022370 N-[(3S)-Tetrahydro-2-oxo-3-furanyl]hexadecanamide](/img/structure/B22370.png)
N-[(3S)-Tetrahydro-2-oxo-3-furanyl]hexadecanamide
Overview
Description
N-[(3S)-Tetrahydro-2-oxo-3-furanyl]hexadecanamide is a chemical compound with the molecular formula C20H37NO3 and a molecular weight of 339.51 g/mol . It is a member of the acyl homoserine lactone family, which are signaling molecules used in quorum sensing by bacteria . This compound is known for its role in bacterial communication and regulation of gene expression.
Scientific Research Applications
N-[(3S)-Tetrahydro-2-oxo-3-furanyl]hexadecanamide has diverse applications in scientific research:
Chemistry: Used as a model compound to study amide bond formation and reactivity.
Biology: Investigated for its role in bacterial quorum sensing and communication.
Industry: Utilized in the development of biosensors and biotechnological applications.
Mechanism of Action
Target of Action
N-Hexadecanoyl-L-Homoserine lactone (C16-AHL) is a signal molecule in the halophilic bacterium Halomonas smyrnensis AAD6 . It is involved in quorum sensing (QS), a regulatory system used by bacteria for controlling gene expression in response to increasing cell density . The primary targets of C16-AHL are the transcriptional regulators of the LuxR family .
Mode of Action
C16-AHL interacts with its targets, the LuxR family proteins, to regulate gene expression . This interaction results in coordinated gene expression, which is achieved by the production, release, and detection of small diffusible signal molecules called autoinducers . The signal specificity is conferred through the affinity of transcriptional regulators of the LuxR family .
Biochemical Pathways
C16-AHL affects various biochemical pathways associated with quorum sensing. These include biofilm development, virulence expression, plasmid conjugation, motility, and growth inhibition . The synthesis of autoinducers is an auto-regulated mechanism where the target genes activated by QS often incorporate those required for the synthesis of the autoinducers, thus the signal is auto-amplified .
Pharmacokinetics
It is known that c16-ahl and other hydrophobic ahls tend to localize in relatively lipophilic cellular environments of bacteria and cannot diffuse freely through the cell membrane .
Result of Action
The action of C16-AHL results in a variety of phenotypes including biofilm formation and virulence factor production . It also activates genetic exchange between cells . The production of C16-AHL is growth-phase dependent, suggesting that its activities could be linked to the growth and development of the bacteria .
Action Environment
The action of C16-AHL is influenced by environmental factors. For instance, halophiles like Halomonas smyrnensis AAD6 are able to synthesize products that are stable and exploit their activities under extreme conditions, namely saline environments such as marine habitats, salt lakes, brines, and saline soils . Furthermore, C16-AHL tends to localize in relatively lipophilic cellular environments of bacteria .
Biochemical Analysis
Biochemical Properties
N-hexadecanoyl-L-Homoserine lactone interacts with various enzymes, proteins, and other biomolecules. It is synthesized by the LuxI AHL synthase homolog SinI and is involved in quorum-sensing signaling in certain bacteria . The production of this compound is growth-phase dependent, suggesting a link between its synthesis and the production of exopolysaccharides .
Cellular Effects
N-hexadecanoyl-L-Homoserine lactone influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism . It is involved in the regulation of gene expression in Gram-negative bacteria
Molecular Mechanism
At the molecular level, N-hexadecanoyl-L-Homoserine lactone exerts its effects through binding interactions with biomolecules and changes in gene expression . It is thought to induce gene expression mainly in Gram-negative bacteria
Metabolic Pathways
N-hexadecanoyl-L-Homoserine lactone is involved in the quorum sensing metabolic pathway
Transport and Distribution
The transport and distribution of N-hexadecanoyl-L-Homoserine lactone within cells and tissues are complex processes. The compound may be exported from cells by efflux pumps or transported between communicating cells by way of extracellular outer membrane vesicles .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(3S)-Tetrahydro-2-oxo-3-furanyl]hexadecanamide typically involves the reaction of hexadecanoic acid with (3S)-tetrahydro-2-oxo-3-furanamine. The reaction is carried out under anhydrous conditions with a coupling reagent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond . The reaction mixture is usually stirred at room temperature for several hours, followed by purification through column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of high-purity starting materials and stringent control of reaction conditions ensures the consistent quality of the final product .
Chemical Reactions Analysis
Types of Reactions
N-[(3S)-Tetrahydro-2-oxo-3-furanyl]hexadecanamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the amide group to an amine.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amide nitrogen.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines and alcohols can react with the amide group under basic or acidic conditions.
Major Products Formed
Oxidation: Hexadecanoic acid derivatives.
Reduction: Hexadecanamine derivatives.
Substitution: Various substituted amides depending on the nucleophile used.
Comparison with Similar Compounds
Similar Compounds
N-[(3S)-Tetrahydro-2-oxo-3-furanyl]octadecanamide: Similar structure with an octadecanoyl chain instead of a hexadecanoyl chain.
N-[(3S)-Tetrahydro-2-oxo-3-furanyl]dodecanamide: Contains a shorter dodecanoyl chain.
N-[(3S)-Tetrahydro-2-oxo-3-furanyl]hexanamide: Features a hexanoyl chain.
Uniqueness
N-[(3S)-Tetrahydro-2-oxo-3-furanyl]hexadecanamide is unique due to its specific chain length, which influences its hydrophobicity and ability to interact with bacterial membranes and receptors . This specificity makes it a valuable tool in studying quorum sensing and developing antimicrobial strategies.
Properties
IUPAC Name |
N-[(3S)-2-oxooxolan-3-yl]hexadecanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H37NO3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-19(22)21-18-16-17-24-20(18)23/h18H,2-17H2,1H3,(H,21,22)/t18-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QJIXVOQAEZMUIH-SFHVURJKSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCC(=O)NC1CCOC1=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCCCCCCC(=O)N[C@H]1CCOC1=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H37NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the role of C16-HSL in bacterial communication?
A: C16-HSL is a type of acyl-homoserine lactone (AHL), which are signaling molecules used by bacteria for quorum sensing. This process allows bacteria to coordinate gene expression and behavior based on population density. []
Q2: What is unique about C16-HSL compared to other AHLs?
A: C16-HSL is characterized by its long acyl chain, distinguishing it from other AHLs. This hydrophobic nature influences its transport and potentially its interactions with bacterial membranes. []
Q3: How do bacteria release C16-HSL, especially considering its hydrophobic nature?
A: Research indicates that membrane vesicles (MVs) play a crucial role in C16-HSL delivery. These small, membrane-bound sacs pinch off from bacterial cells, carrying C16-HSL within and facilitating its transport through the extracellular environment. [, ]
Q4: Is MV-mediated C16-HSL delivery affected by environmental factors?
A: Research suggests that DNA-damaging conditions can stimulate the production of MVs containing C16-HSL in Paracoccus denitrificans. This increase in C16-HSL release is linked to the activity of phage-encoded genes, particularly endolysin and holin, highlighting a fascinating interplay between bacteria, phages, and quorum sensing. []
Q5: Can different bacterial species recognize and respond to the C16-HSL signals produced by others?
A: Research indicates that different Paracoccus species can indeed respond to C16-HSL signals from each other, highlighting the potential for interspecies communication mediated by this specific AHL molecule. []
Q6: What are the implications of understanding C16-HSL signaling and its mechanisms?
A: Furthering our understanding of C16-HSL-mediated quorum sensing has significant implications. It can lead to the development of strategies targeting bacterial communication to control harmful bacterial populations. Conversely, it could also facilitate the manipulation of beneficial bacterial communities for biotechnological applications. [, ]
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


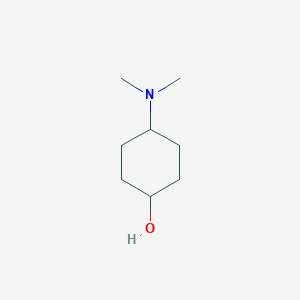
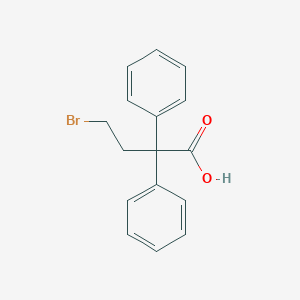



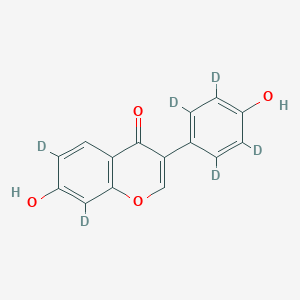

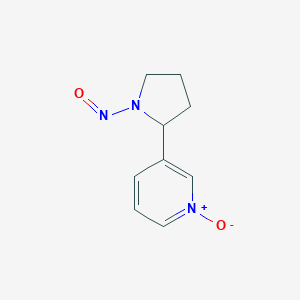
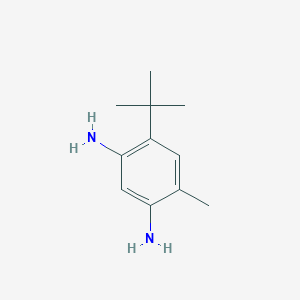

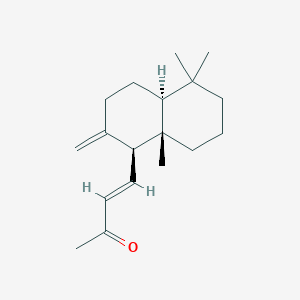

![Butyl N-[3-[2-hydroxy-3-(propan-2-ylamino)propoxy]phenyl]carbamate](/img/structure/B22327.png)
